2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine 2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine
Brand Name: Vulcanchem
CAS No.: 1017388-43-0
VCID: VC8191466
InChI: InChI=1S/C13H13N3/c14-12-5-3-4-10-8-16(9-11(10)12)13-6-1-2-7-15-13/h1-7H,8-9,14H2
SMILES: C1C2=C(CN1C3=CC=CC=N3)C(=CC=C2)N
Molecular Formula: C13H13N3
Molecular Weight: 211.26 g/mol

2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine

CAS No.: 1017388-43-0

Cat. No.: VC8191466

Molecular Formula: C13H13N3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine - 1017388-43-0

Specification

CAS No. 1017388-43-0
Molecular Formula C13H13N3
Molecular Weight 211.26 g/mol
IUPAC Name 2-pyridin-2-yl-1,3-dihydroisoindol-4-amine
Standard InChI InChI=1S/C13H13N3/c14-12-5-3-4-10-8-16(9-11(10)12)13-6-1-2-7-15-13/h1-7H,8-9,14H2
Standard InChI Key AQBWQDXBAHASJB-UHFFFAOYSA-N
SMILES C1C2=C(CN1C3=CC=CC=N3)C(=CC=C2)N
Canonical SMILES C1C2=C(CN1C3=CC=CC=N3)C(=CC=C2)N

Introduction

Overview

2-(Pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine (CAS 1017388-43-0) is a heterocyclic organic compound featuring a partially saturated isoindole core fused with a pyridine ring and an amine substituent. This compound has garnered attention in pharmaceutical research due to its structural similarity to bioactive molecules targeting kinase pathways . Below, we present a detailed examination of its chemical identity, synthesis, properties, and potential applications.

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₃H₁₃N₃, with a molecular weight of 211.27 g/mol . Key structural attributes include:

  • A 2,3-dihydro-1H-isoindole scaffold, which reduces aromaticity compared to fully unsaturated isoindoles.

  • A pyridin-2-yl group at position 2, contributing to π-π stacking interactions in biological systems.

  • An amine group at position 4, enhancing solubility and enabling hydrogen bonding .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1017388-43-0
IUPAC Name2-pyridin-2-yl-1,3-dihydroisoindol-4-amine
SMILESC1C2=C(CN1C3=CC=CC=N3)C(=CC=C2)N
InChI KeyAQBWQDXBAHASJB-UHFFFAOYSA-N

Physicochemical Properties

Physical State and Stability

  • Appearance: Off-white to light yellow powder .

  • Storage: Recommended at 4°C in sealed containers under inert gas .

  • Solubility: Expected moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the amine and pyridine groups .

Spectral Data

  • IR Spectroscopy: Peaks corresponding to N-H stretching (3300–3500 cm⁻¹) and aromatic C=C/C=N vibrations (1600–1450 cm⁻¹) .

  • NMR: Proton signals for the pyridine ring (δ 7.2–8.5 ppm) and isoindole hydrogens (δ 3.5–4.5 ppm) .

CompoundTargetActivity (IC₅₀)Source
5-[2-Amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-7-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-onePI3Kγ0.064 μM
2-(4-tert-Butyl-phenyl)-7-[(quinolin-6-ylmethyl)-amino]-2,3-dihydro-isoindol-1-oneCDK<1 μM

Antibacterial and Antiviral Activity

While direct data are unavailable, isoindole derivatives with amine substituents exhibit broad-spectrum antimicrobial activity, suggesting potential utility for this compound .

Future Directions

Further studies are needed to:

  • Elucidine the compound’s pharmacokinetics and pharmacodynamics.

  • Explore its efficacy in in vivo models of cancer and inflammatory diseases.

  • Optimize synthesis routes for cost-effective production .

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